BenchChemオンラインストアへようこそ!

trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate

Leaving Group Ability Nucleophilic Substitution Reaction Efficiency

trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate (CAS 1017241-31-4) is a chiral, non-racemic, orthogonally protected cyclohexylamine building block. It features a trans-configured 4-aminocyclohexane core bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group on the amine and a 4-methylbenzenesulfonyl (tosylate) ester at the hydroxyl position.

Molecular Formula C18H27NO5S
Molecular Weight 369.5 g/mol
CAS No. 1017241-31-4
Cat. No. B3199970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate
CAS1017241-31-4
Molecular FormulaC18H27NO5S
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H27NO5S/c1-13-5-11-16(12-6-13)25(21,22)24-15-9-7-14(8-10-15)19-17(20)23-18(2,3)4/h5-6,11-12,14-15H,7-10H2,1-4H3,(H,19,20)
InChIKeySVBOYWVVBMKJDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate (CAS 1017241-31-4): A Definitive Purchasing Guide for Stereochemically Pure, Orthogonally Protected Cyclohexyl Building Blocks


trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate (CAS 1017241-31-4) is a chiral, non-racemic, orthogonally protected cyclohexylamine building block. It features a trans-configured 4-aminocyclohexane core bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group on the amine and a 4-methylbenzenesulfonyl (tosylate) ester at the hydroxyl position. This combination makes it a versatile electrophilic intermediate for nucleophilic substitution, enabling structural diversification at the cyclohexyl C-4 position while preserving the latent amine for subsequent deprotection and coupling . It is a key substrate in multi-step syntheses of bioactive molecules, particularly those requiring precise stereochemical control [1].

The Procurement Risk of Neglecting Stereochemistry and Leaving Group Synergy in Boc-Aminocyclohexyl Tosylates


Casual substitution with its cis isomer, the unprotected amine, or alternative sulfonate esters like the mesylate is not functionally equivalent. The trans-configuration provides a more stable and likely bioactive conformation, as evidenced by its exclusive use in leading pharmaceutical candidates [1]. The tosylate group is a superior leaving group in nucleophilic substitution compared to the mesylate, enabling higher reaction efficiency [2]. Furthermore, the orthogonal Boc protection offers mild and selective deprotection capabilities incompatible with other common protecting groups like Cbz, which demands harsher conditions and can limit the synthetic scope [3]. These features are critical for predictable, high-yielding downstream chemical transformations.

Empirical Head-to-Head Evidence: Quantifying the Competitive Advantages of CAS 1017241-31-4


Leaving Group Efficiency: Tosylate Outperforms Mesylate in Nucleophilic Substitution

The compound's tosylate leaving group demonstrates superior intrinsic reactivity over the common mesylate alternative. This is quantitatively defined by the lower pKa of its conjugate acid and a higher relative release rate in photochemical model systems, indicating better leaving group ability [1].

Leaving Group Ability Nucleophilic Substitution Reaction Efficiency

Configurational Stability for Bioactivity: The Trans Isomer is Essential for Drug Scaffolds

Stereochemistry is critical for biological activity. The trans-1,4-disubstituted cyclohexane core of this compound provides a specific, stable conformation that is required for the activity of its downstream targets, unlike the cis isomer which can lead to inactive or differently active products [1]. Literature on related trans-4-aminocyclohexyl derivatives demonstrates their exclusive use in developing potent receptor antagonists, highlighting the necessity of the trans configuration .

Stereochemistry Drug Design Conformational Analysis

Orthogonal Protection: Mild Acidolysis of Boc is Incompatible with Cbz Hydrogenolysis

The Boc protecting group enables a critical orthogonal deprotection strategy that is incompatible with benzyl carbamates. This specific compound's Boc group can be removed via mild acidolysis, whereas a Cbz-protected analog requires strong acid or hydrogenolysis, which can reduce functional groups elsewhere in the molecule [1].

Protecting Group Orthogonality Peptide Synthesis

Synthetic Efficiency: High Reported Yields for Mesylate Analog and Inferred Tosylate Reactivity

A robust and high-yielding synthesis has been established for the closely related mesylate analog, demonstrating an efficient process with quantitative conversion. The synthesis of the analogous mesylate compound, trans-4-(Boc-amino)cyclohexyl methanesulfonate, is reported to proceed with 100% yield under standard conditions, suggesting a similarly efficient process is achievable for the tosylate .

Synthetic Yield Process Chemistry Methanesulfonate

Strategic Applications: Where CAS 1017241-31-4 Delivers Unique Value in R&D Pipelines


Synthesis of Conformationally Constrained Peptidomimetics

The rigid trans-cyclohexyl scaffold is a privileged structure in medicinal chemistry for creating peptidomimetics. The clear stereochemistry and orthogonal protecting groups of CAS 1017241-31-4 make it an ideal building block for introducing a well-defined turn or spacer element into peptide chains, as demonstrated in the development of opioid receptor analogs [1].

Modular Assembly of Multivalent Ligands and PROTACs

The dual functionality of this compound—an electrophilic tosylate for chain extension and a latent amine for final deprotection—allows for highly modular synthesis. This is particularly valuable in the construction of bivalent ligands, PROTACs (Proteolysis Targeting Chimeras), or antibody-drug conjugate (ADC) linkers where precise spatial orientation of two functional entities is critical [2].

Key Intermediate for Aminocyclohexyl Ether Drug Candidates

This compound serves as a direct precursor to aminocyclohexyl ethers, a class of molecules with significant therapeutic potential. The tosylate is readily displaced by phenols or alcohols to generate ethers, which after Boc deprotection, provide bioactive amines used in the synthesis of ion channel modulators and receptor antagonists [1].

Quote Request

Request a Quote for trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.